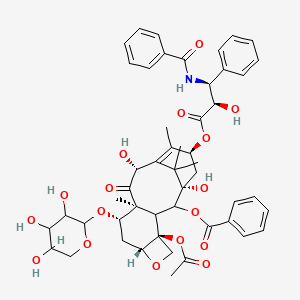

10-Deacetyl-7-xylosyltaxol

説明

Overview of Taxane (B156437) Diterpenoids in Academic Research

Taxane diterpenoids, a family of over 550 related compounds, are primarily isolated from various species of the yew tree (genus Taxus). acs.orgnih.gov These complex molecules have been the subject of intense scientific scrutiny for over half a century due to their potent biological activities. acs.orgnih.gov The most famous member of this family is paclitaxel (B517696), a cornerstone of chemotherapy for numerous cancers for more than two decades. acs.orgnih.gov

The core of a classical taxane is a unique and complex carbon skeleton. nih.govnih.gov However, the taxane family also includes nonclassical or complex taxanes, which feature rearranged or fragmented core structures, presenting significant synthetic challenges. acs.orgnih.gov Research in this area is extensive, covering isolation and analysis methods from Taxus species, synthetic and semi-synthetic strategies to produce these compounds, and the exploration of their structure-activity relationships. researchgate.netcanterbury.ac.nzpnas.org The overarching goal of this research is to develop new anticancer agents, potentially with improved efficacy, reduced side effects, and the ability to overcome drug resistance. nih.gov

Significance of 10-Deacetyl-7-xylosyltaxol as a Paclitaxel Analog

This compound, also known as 7-Xylosyl-10-deacetyltaxol, is a naturally occurring derivative of paclitaxel isolated from Taxus chinensis. selleckchem.com Its significance lies in several key areas. Firstly, it serves as a precursor in the semi-synthesis of paclitaxel and its analog, docetaxel (B913), expanding the biomass resources for producing these vital drugs. nih.gov This is crucial given the limited natural abundance of paclitaxel.

Secondly, this compound exhibits notable biological properties of its own. It has been shown to possess improved pharmacological features, including higher water solubility compared to paclitaxel. targetmol.com This enhanced solubility is a desirable characteristic for drug development.

The primary mechanism of action for this compound involves the stabilization of microtubules, which are essential for cell division. medchemexpress.com By disrupting the normal dynamics of microtubules, it can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). Specifically, in PC-3 prostate cancer cells, it causes mitotic arrest and activates the mitochondrial-dependent pathway of apoptosis. selleckchem.commedchemexpress.comabmole.com This involves the upregulation of pro-apoptotic proteins like Bax and Bad, and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-XL. selleckchem.comtargetmol.com

Research Rationale and Scope for this compound Studies

The rationale for studying this compound is multifaceted. Its potential as a semi-synthetic precursor for paclitaxel and docetaxel addresses the ongoing need for sustainable sources of these anticancer drugs. nih.gov Furthermore, its intrinsic biological activity, coupled with improved water solubility, makes it a compelling candidate for direct therapeutic investigation. targetmol.com

The scope of research on this compound is broad, encompassing:

Isolation and Purification: Developing efficient methods to extract and purify this compound from natural sources like Taxus species. nih.gov

Chemical Synthesis and Modification: Exploring chemical and biocatalytic methods to convert it into paclitaxel or to create novel derivatives with potentially enhanced properties. nih.gov

Biological Evaluation: Investigating its cytotoxic and antimitotic effects on various cancer cell lines and understanding its precise mechanism of action at the molecular level. pnas.orgselleckchem.commedchemexpress.com This includes studying its interaction with tubulin and its influence on apoptosis-related proteins. selleckchem.comtargetmol.com

Pharmacokinetic Studies: Assessing its absorption, distribution, metabolism, and excretion to understand its behavior in biological systems. targetmol.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C50H57NO17 | targetmol.comchemicalbook.com |

| Molecular Weight | 943.98 g/mol | targetmol.comchemicalbook.com |

| Appearance | White to Off-White Solid | medchemexpress.comchemicalbook.com |

| Melting Point | >228°C (decomposes) | chemicalbook.com |

| Solubility | DMSO (Slightly, Heated, Sonicated), Methanol (Slightly, Heated, Sonicated) | chemicalbook.com |

Structure

2D Structure

特性

分子式 |

C50H57NO17 |

|---|---|

分子量 |

944.0 g/mol |

IUPAC名 |

[(1S,2S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C50H57NO17/c1-25-31(65-45(61)38(56)35(27-15-9-6-10-16-27)51-43(59)28-17-11-7-12-18-28)22-50(62)42(67-44(60)29-19-13-8-14-20-29)40-48(5,41(58)37(55)34(25)47(50,3)4)32(21-33-49(40,24-64-33)68-26(2)52)66-46-39(57)36(54)30(53)23-63-46/h6-20,30-33,35-40,42,46,53-57,62H,21-24H2,1-5H3,(H,51,59)/t30?,31-,32-,33+,35-,36?,37+,38+,39?,40?,42-,46?,48+,49-,50+/m0/s1 |

InChIキー |

ORKLEZFXASNLFJ-CNSXQYHSSA-N |

SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)O |

異性体SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)O |

正規SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)O |

同義語 |

7-xylosyl-10-deacetyl-taxol 7-xylosyl-10-deacetyltaxol |

製品の起源 |

United States |

Occurrence and Isolation Studies of 10 Deacetyl 7 Xylosyltaxol

Natural Sources and Species Distribution

10-Deacetyl-7-xylosyltaxol, a naturally occurring taxane (B156437) derivative, is a significant constituent found within various species of the yew tree (genus Taxus). Its presence and concentration can vary between different species, highlighting the chemical diversity within the genus.

The compound has been successfully isolated and identified from a range of yew species. It is recognized as a xyloside derivative of paclitaxel (B517696), naturally occurring in Taxus chinensis selleckchem.commedchemexpress.com. Research has also documented its isolation from the bark of the Pacific yew, Taxus brevifolia researchgate.netchemfaces.com, and from the Himalayan yew, Taxus wallichiana koreascience.krbiocrick.com. Additionally, 10-Deacetyl-7-xylosyl paclitaxel has been identified in the barks of Taxus baccata biocrick.com. Other species, such as Taxus cuspidata and Taxus x media, are also known to contain this compound researchgate.net. The content of 10-deacetyl-7-xylosylpaclitaxel in the needles of Taxus chinensis has been quantified at 0.0467%, while in Taxus cuspidata needles, it was found to be 0.0153% nih.gov. In some cases, the concentration of analogues like 7-β-xylosyl-10-deacetyltaxol can be as high as 0.5% of the dry weight of the bark, which is significantly higher than that of paclitaxel itself nih.gov.

Table 1: Identification of this compound in various Taxus Species

| Species | Common Name | Finding | Citations |

| Taxus chinensis | Chinese Yew | Identified as a naturally occurring xyloside. Quantified at 0.0467% in needles. | selleckchem.commedchemexpress.comnih.gov |

| Taxus brevifolia | Pacific Yew | Isolated from the bark. | researchgate.netchemfaces.comresearchgate.net |

| Taxus wallichiana | Himalayan Yew | Isolated from stem bark and heartwood. | koreascience.krbiocrick.com |

| Taxus baccata | European Yew | Isolated from the bark. | koreascience.krbiocrick.com |

| Taxus cuspidata | Japanese Yew | Quantified at 0.0153% in needles. | nih.gov |

| Taxus x media | Anglo-Japanese Yew | Identified as a constituent. | researchgate.net |

The distribution of this compound is not uniform throughout the yew tree; its concentration varies significantly among different plant parts. The compound has been primarily isolated from the stem bark of species like Taxus wallichiana koreascience.kr and Taxus brevifolia chemfaces.com. In Taxus wallichiana, it has also been found in the heartwood koreascience.kr. More renewable parts of the plant, such as the needles, have also been identified as a source researchgate.netnih.gov. Systematic investigations into the chemical profiles of different tissues have revealed that roots can possess high yields of valuable taxanes, including 7-xylosyltaxanes plos.org. The biosynthesis of 7-xylosyltaxanes appears to be a major metabolic pathway in the roots plos.org.

Table 2: Distribution of this compound in Plant Tissues

| Plant Tissue | Species | Finding | Citations |

| Stem Bark | Taxus wallichiana, T. brevifolia, T. baccata | Identified and isolated as a major component. | chemfaces.comkoreascience.kr |

| Heartwood | Taxus wallichiana | Identified as a source of the compound. | koreascience.kr |

| Needles | Taxus chinensis, T. cuspidata | Quantified and identified as a constituent. | researchgate.netnih.govplos.org |

| Roots | Taxus species | Found to have high levels of 7-xylosyltaxanes. | plos.org |

The taxonomy of the genus Taxus is often considered controversial due to the high degree of similarity among species and a lack of definitive morphological characteristics researchgate.netnih.gov. Chemical analysis of constituents, or chemotaxonomy, offers a valuable tool for species identification and classification. High-performance liquid chromatography (HPLC) fingerprinting, combined with multivariate analysis, has been employed to create a framework for distinguishing between different Taxus species researchgate.netnih.govthieme-connect.com. In these studies, specific taxoids are selected as chemotaxonomic markers. 10-deacetyl-7-xylosylpaclitaxel (an alternative name for this compound) has been identified as one of twelve characteristic chemical markers that can be used to establish a more practical classification system for the genus researchgate.netnih.gov. The distinct profiles and concentrations of such taxanes across different species aid in their chemical differentiation nih.govchemfaces.com.

Isolation Methodologies in Academic Research

The extraction and purification of this compound from Taxus biomass are critical steps for its use in further research and as a precursor in semi-synthesis.

Various methods have been developed to extract taxanes from plant material. A mixture of taxols, including 10-deacetyl-7-xylosyltaxanes, can be prepared from the skin, roots, stems, and leaves of the yew tree researchgate.net. One innovative and efficient method described for the extraction of paclitaxel analogues from yew needles is negative pressure cavitation (NPC) nih.gov. This technique was found to be more effective and economical compared to conventional methods, minimizing thermal decomposition by operating at low temperatures nih.gov. Optimized conditions for NPC extraction from Taxus needles involved using 80% v/v alcohol as the solvent with a material-to-liquid ratio of 1:15 (g/mL) for 60 minutes, achieving a recovery of over 95.88% for 10-deacetyl-7-xylosylpaclitaxel nih.gov.

Following extraction, chromatographic techniques are essential for the separation and purification of this compound from the complex mixture of other taxanes. Column chromatography using silica (B1680970) gel is a commonly reported method for purification researchgate.netgoogle.com. For instance, after a three-step reaction process, a mixture of taxols was separated by column chromatography on silica gel to afford different taxol compounds researchgate.net.

Another effective strategy involves the use of macroporous resins. A study comparing seven different resins found that AB-8 resin had a particularly high adsorption capacity for 7-xylosyl-10-deacetyl paclitaxel nih.gov. This property allows for its effective separation and enrichment from crude extracts. Using an optimized process on an AB-8 resin column, the content of 7-xylosyl-10-deacetyl paclitaxel in the product increased from 0.053% to 3.34%, representing a 62.43-fold increase with a recovery of 85.85% nih.gov. High-performance liquid chromatography (HPLC) is also a crucial tool for both the analysis and preparative separation of taxanes, often using reverse-phase columns googleapis.comsigmaaldrich.com.

Microbial Biotransformation in Isolation Enhancement

Microbial biotransformation has emerged as a critical strategy for enhancing the availability of valuable taxane precursors from complex mixtures extracted from yew trees. The focus of these bioconversions is often to modify less active or abundant taxanes, such as this compound, into more synthetically useful intermediates like 10-deacetyltaxol (B21601) (DT) or 10-deacetylbaccatin III (10-DAB). nih.govnih.gov This approach is seen as an environmentally favorable alternative to purely chemical methods. nih.govresearchgate.net

The primary microbial transformation applied to this compound is the enzymatic cleavage of the β-xylosyl group at the C-7 position. nih.govannualreviews.org This hydrolysis is catalyzed by β-xylosidase enzymes produced by various microorganisms, effectively converting this compound into 10-deacetyltaxol. nih.gov The resulting 10-deacetyltaxol is a direct precursor for the semi-synthesis of paclitaxel. nih.gov

Detailed research has identified several microorganisms capable of performing this specific biotransformation with high efficiency. For instance, a strain of Moraxella sp. was identified as being capable of catalyzing the cleavage of the xylose group from 7-xylosyltaxanes. annualreviews.org Other studies have demonstrated highly efficient conversion using different bacterial strains. Research has also explored the use of soil-isolated bacteria, such as Nocardioides albus, which produces an extracellular enzyme that can remove the C-13 side chain from various taxanes, including 7-beta-xylosyl-10-deacetyltaxol, to yield 10-deacetylbaccatin III. nih.gov

Engineered microorganisms have also been developed to optimize this process. A notable example involves an engineered strain of the yeast Saccharomyces cerevisiae expressing a β-xylosidase from Lentinula edodes, which achieved a high conversion rate. Similarly, the bacterium Cellulosimicrobium cellulans has been shown to possess a nanoscale cellulosome-like multienzyme complex with potent β-xylosidase activity, leading to very high conversion yields. nih.gov

The data below summarizes key findings from various microbial biotransformation studies.

Table 1: Microbial Biotransformation of this compound

Furthermore, researchers have combined these biotransformation steps into "one-pot" synthesis systems. For example, a mutant of the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) was combined with a β-xylosidase to convert 7-β-xylosyl-10-deacetyltaxol directly to paclitaxel, yielding 0.64 mg/ml in a 50 ml reaction volume within 15 hours. nih.govresearchgate.net This integrated biocatalytic approach represents a promising and environmentally friendly alternative for producing valuable taxanes from abundant natural analogues. nih.govresearchgate.net

Table of Mentioned Compounds

Chemical Synthesis and Semisynthesis of 10 Deacetyl 7 Xylosyltaxol and Its Derivatives

Semisynthetic Routes from Natural Taxane (B156437) Precursors

The limited availability of Paclitaxel (B517696) from its primary natural source, the Pacific yew tree (Taxus brevifolia), necessitated the development of semisynthetic routes from more abundant taxane precursors. wikipedia.org 10-Deacetyl-7-xylosyltaxol, found in various Taxus species, represents a significant and renewable starting material for these synthetic endeavors. mdpi.com

Conversion of 10-Deacetyl-7-xylosyltaxanes to Paclitaxel and Docetaxel (B913)

A practical semisynthetic pathway has been developed to convert a mixture of 10-deacetyl-7-xylosyltaxanes into Paclitaxel and Docetaxel. This process involves a three-step reaction sequence: oxidation-reduction, acetylation, and deacetylation. nih.gov The resulting mixture of taxols can be separated using column chromatography to yield Paclitaxel, Cephalomannine (B1668392) (Taxol B), and Taxol C. nih.gov The mixture of Cephalomannine and Taxol C can be further converted to Docetaxel. nih.gov This approach expands the usable biomass for producing these vital anticancer drugs, potentially reducing production costs. mdpi.comnih.gov

Another strategy involves the conversion of this compound to 10-deacetyltaxol (B21601) (10-DAT) as a key intermediate. google.com This can be achieved through a two-step method involving oxidation with sodium periodate (B1199274) followed by acid-catalyzed hydrolysis. google.com The resulting 10-DAT can then be acetylated at the C-10 position to furnish Paclitaxel.

| Starting Material | Key Steps | Products | Reference |

| 10-Deacetyl-7-xylosyltaxanes | Redox, Acetylation, Deacetylation | Paclitaxel, Docetaxel, Cephalomannine, Taxol C | nih.gov |

| This compound | Oxidation, Hydrolysis, Acetylation | Paclitaxel | google.com |

Deacetylation and Acetylation Reactions in Taxane Modification

Deacetylation and acetylation are fundamental reactions in the semisynthesis of taxanes, allowing for the strategic manipulation of hydroxyl groups. The selective acetylation of the C-10 hydroxyl group of 10-deacetylbaccatin III (10-DAB), a precursor often derived from xylosyltaxanes, is a critical step in the synthesis of Paclitaxel. researchgate.net This reaction is typically carried out using acetic anhydride (B1165640) in the presence of a catalyst.

Conversely, deacetylation reactions are employed to remove acetyl groups from various positions on the taxane core. For instance, the conversion of a mixture of taxanes, including those with acetyl groups, to a single key precursor, 10-DAB, often involves a deacetylation step. nih.govannualreviews.org This can be achieved through chemical methods, such as alkaline hydrolysis, or through enzymatic means. niscpr.res.in

Enzymatic Hydrolysis for Precursor Generation

Enzymatic methods offer a highly specific and mild alternative to chemical transformations for generating key taxane precursors. nih.gov Novel enzymes have been identified and utilized to convert complex mixtures of taxanes from Taxus extracts into a single, valuable precursor, 10-deacetylbaccatin III (10-DAB). nih.govannualreviews.org

Three key enzymes are instrumental in this biocatalytic approach:

C-13 taxolase: This enzyme specifically cleaves the C-13 side chain from various taxanes. nih.govannualreviews.org

C-10 deacetylase: This enzyme removes the acetyl group at the C-10 position. nih.govannualreviews.orgnih.gov

C-7 xylosidase: This enzyme catalyzes the cleavage of the xylose group from the C-7 position of xylosyltaxanes. nih.govannualreviews.org

The concerted action of these enzymes on extracts from various Taxus cultivars can significantly increase the concentration of 10-DAB, a crucial starting material for the semisynthesis of Paclitaxel. nih.govnih.gov For example, treatment of extracts with C-13-deacylase and C-10-deacetylase has been shown to increase the amount of 10-DAB by 4 to 24 times. nih.gov

| Enzyme | Function | Substrates | Product | Reference |

| C-13 taxolase | Cleaves C-13 side chain | Paclitaxel, Cephalomannine, 7-β-xylosyltaxol | 10-deacetylbaccatin III | nih.govannualreviews.orgnih.gov |

| C-10 deacetylase | Removes C-10 acetate | Baccatin (B15129273) III, Paclitaxel | 10-deacetylbaccatin III | nih.govannualreviews.orgnih.gov |

| C-7 xylosidase | Cleaves C-7 xylose | 7-β-xylosyltaxanes | 10-deacetylbaccatin III | nih.govannualreviews.org |

Derivatization Strategies for Structural Modification

The structural modification of this compound and its derivatives is a key area of research aimed at developing new analogues with improved properties. Derivatization strategies often focus on modifying the hydroxyl groups at various positions on the taxane ring system to explore structure-activity relationships (SAR). nih.gov

One approach involves the protection of the C-7 hydroxyl group with a suitable protecting group, such as a dialkylalkoxysilyl group. google.com This allows for selective reactions at other positions, such as the acetylation of the C-10 hydroxyl and the subsequent attachment of a side chain at the C-13 position. google.com

Regioselective Chemical Modifications

The complex structure of taxanes, with multiple reactive functional groups, presents a challenge for regioselective chemical modifications. Achieving selectivity is crucial for the efficient synthesis of desired analogues.

Selective oxidation is one such regioselective modification. For instance, the conversion of 7-xylosyl-10-deacetyltaxols to 10-deacetyl taxols can be achieved through periodate oxidation, which selectively cleaves the xylosyl diol system.

The inherent reactivity of different positions on the taxane core can also be exploited. For example, allylic oxidations can be directed to the C5, C10, and C13 positions with a degree of selectivity that mirrors biosynthetic pathways. acs.org The development of selective protection and deprotection strategies is also paramount for achieving regioselective modifications of the various hydroxyl groups on the taxane skeleton.

Mechanistic Investigations of 10 Deacetyl 7 Xylosyltaxol S Biological Activity

Interaction with Microtubules and Tubulin Polymerization Dynamics

Similar to its parent compound, paclitaxel (B517696), 10-deacetyl-7-xylosyltaxol is a microtubule-stabilizing agent. medchemexpress.comcfmot.de Its primary molecular target is the β-subunit of tubulin, a key protein component of microtubules. By binding to tubulin, this compound enhances the polymerization of tubulin into microtubules and inhibits their depolymerization. medchemexpress.comcfmot.deacademicjournals.org This disruption of normal microtubule dynamics is a cornerstone of its cytotoxic effects. academicjournals.org The stabilization of microtubules leads to the formation of disorganized microtubule arrays within the cell, which interferes with the normal mitotic process and ultimately results in cell death. academicjournals.org

Cellular Response Mechanisms

The interaction of this compound with microtubules triggers a cascade of cellular events, leading to cell cycle arrest and programmed cell death, or apoptosis.

Induction of Mitotic Cell Cycle Arrest (e.g., G2/M Phase)

A primary consequence of the microtubule stabilization induced by this compound is the arrest of the cell cycle, predominantly at the G2/M phase. selleckchem.comacademicjournals.orgmedchemexpress.com This mitotic arrest is a direct result of the disruption of the mitotic spindle, a critical structure composed of microtubules that is necessary for the proper segregation of chromosomes during cell division. academicjournals.org The inability of the cell to form a functional mitotic spindle prevents it from proceeding through mitosis, leading to an accumulation of cells in the G2/M phase. selleckchem.comacademicjournals.org This has been observed in various cancer cell lines, including human prostate cancer cells (PC-3). selleckchem.comselleck.co.jp

Apoptotic Pathway Activation

Following mitotic arrest, this compound induces apoptosis through a series of well-defined signaling pathways. selleckchem.commedchemexpress.commedchemexpress.comabmole.com This programmed cell death is characterized by distinct morphological and biochemical changes, including DNA laddering. medchemexpress.comabmole.com

Evidence strongly indicates that this compound triggers apoptosis primarily through the mitochondrial-dependent pathway. selleckchem.commedchemexpress.comabmole.com This is supported by the observation that the compound causes a disturbance of the mitochondrial membrane permeability. selleckchem.comselleck.co.jp Furthermore, studies have shown that this compound does not affect the expression of CD95 and NF-kappaB proteins, which are associated with the death receptor pathway of apoptosis, further pointing towards the mitochondrial pathway as the primary mechanism. medchemexpress.comabmole.com

A key event in the mitochondrial apoptotic pathway is the regulation of the Bcl-2 family of proteins. Research has demonstrated that this compound modulates the expression of these proteins to favor apoptosis. selleckchem.comselleck.co.jpmedchemexpress.commedchemexpress.com Specifically, it up-regulates the expression of pro-apoptotic proteins such as Bax and Bad. selleckchem.comselleck.co.jpnordicbiosite.com Concurrently, it down-regulates the expression of anti-apoptotic proteins like Bcl-2 and Bcl-XL. selleckchem.comselleck.co.jpnordicbiosite.com This shift in the balance between pro- and anti-apoptotic proteins leads to the permeabilization of the outer mitochondrial membrane. selleckchem.comselleck.co.jp

| Protein | Family | Effect of this compound | Reference |

|---|---|---|---|

| Bax | Pro-apoptotic | Up-regulation | selleckchem.com, selleck.co.jp |

| Bad | Pro-apoptotic | Up-regulation | selleckchem.com, selleck.co.jp |

| Bcl-2 | Anti-apoptotic | Down-regulation | selleckchem.com, selleck.co.jp |

| Bcl-XL | Anti-apoptotic | Down-regulation | selleckchem.com, selleck.co.jp |

The disruption of the mitochondrial membrane potential and the altered expression of Bcl-2 family proteins culminate in the activation of a cascade of cysteine proteases known as caspases. selleckchem.comselleck.co.jpmedchemexpress.commedchemexpress.com The release of cytochrome c from the mitochondria into the cytosol is a critical step that initiates this cascade. abeomics.com In the context of this compound-induced apoptosis, the activation of the initiator caspase-9 has been clearly demonstrated. selleckchem.comselleck.co.jpmedchemexpress.com Activated caspase-9 then proceeds to activate downstream effector caspases, including caspase-3 and caspase-6. medchemexpress.commedchemexpress.com Interestingly, studies have shown that caspase-8 is not activated by this compound, further solidifying the role of the mitochondrial-dependent pathway. medchemexpress.commedchemexpress.com The activation of caspase-3 also leads to the activation of Bid, which can further amplify the apoptotic signal. medchemexpress.comabmole.com

| Caspase | Type | Activation by this compound | Reference |

|---|---|---|---|

| Caspase-9 | Initiator | Activated | selleckchem.com, medchemexpress.com, selleck.co.jp |

| Caspase-3 | Effector | Activated (downstream of Caspase-9) | medchemexpress.com, medchemexpress.com |

| Caspase-6 | Effector | Activated (downstream of Caspase-9) | medchemexpress.com, medchemexpress.com |

| Caspase-8 | Initiator | Not activated | medchemexpress.com, medchemexpress.com |

Comparative Analysis with Paclitaxel and Other Taxanes

The biological activity of this compound (7-XDT) is best understood through a comparative lens, juxtaposing its properties with those of the well-established anticancer drug paclitaxel and other related taxane (B156437) compounds. These comparisons, spanning structural differences, cytotoxic effects, and mechanistic pathways, provide valuable insights into the potential therapeutic applications and limitations of 7-XDT.

Structural and Functional Distinctions

The defining structural feature of this compound is the presence of a xylosyl group at the C-7 position of the taxane core and the absence of an acetyl group at the C-10 position. This glycosylation significantly influences its biochemical and pharmacological profile when compared to other taxanes.

| Compound | Molecular Formula | Key Substituents | Noteworthy Characteristics |

| This compound (7-XDT) | C₅₀H₅₇NO₁₇ | Xylosyl group at C7; Deacetylated at C10 | Serves as a precursor for 10-deacetyltaxol (B21601) (10-DT). |

| Paclitaxel | C₄₇H₅₁NO₁₄ | Acetyl group at C10; Benzoyl group at C13 | A potent, clinically utilized anticancer agent known for its microtubule-stabilizing activity. |

| 10-Deacetyltaxol (10-DT) | C₄₅H₄₉NO₁₃ | Deacetylated at C10 | A direct precursor for the semi-synthesis of paclitaxel. |

| 10-Deacetylbaccatin III (10-DAB III) | C₂₉H₃₆O₁₀ | Lacks the C13 side chain | A key intermediate in the semi-synthesis of paclitaxel. nih.gov |

| Cephalomannine (B1668392) | C₄₅H₅₃NO₁₄ | Tigloyl group instead of a benzoyl group at C3' | A naturally occurring taxane with cytotoxic properties. chemfaces.com |

This table provides a summary of key structural differences among selected taxanes.

Comparative Cytotoxicity and Biological Activity

Research has consistently demonstrated that while this compound possesses cytotoxic properties, its potency is generally lower than that of paclitaxel. The presence of the xylosyl group at C-7 is a primary factor influencing this difference. However, 7-XDT serves as an important intermediate, as it can be converted to more active compounds.

A study comparing the cytotoxic effects of paclitaxel, 10-deacetyltaxol, and cephalomannine on human glioblastoma and neuroblastoma cell lines revealed a clear order of potency, with paclitaxel being the most potent, followed by 10-deacetyltaxol, and then cephalomannine. chemfaces.com Although 10-deacetyltaxol was less toxic than paclitaxel, its effects remained within a therapeutic range. chemfaces.com

The in vitro cytotoxicity of paclitaxel has been shown to be much higher than that of 7-XDT. nih.gov This difference in potency is attributed to the structural variations between the two molecules. The acetyl group at C-10 in paclitaxel is crucial for its high-affinity binding to microtubules, a key aspect of its anticancer mechanism. In contrast, 7-XDT is deacetylated at this position and possesses a bulky xylosyl group at C-7, which likely hinders its interaction with the microtubule target.

| Compound | IC₅₀ (Cancer Cell Lines) | Key Findings |

| This compound (7-XDT) | >10 μM | Exhibits moderate cytotoxic activity. |

| Paclitaxel | 1–10 nM | Demonstrates high potency due to its strong microtubule-stabilizing effects. |

| 10-Deacetyltaxol (10-DT) | 1–5 μM | Requires acetylation to achieve higher activity. |

This table summarizes the comparative cytotoxicity of 7-XDT, paclitaxel, and 10-DT.

Mechanistic Similarities and Differences

Despite differences in potency, this compound shares a fundamental mechanism of action with paclitaxel. medchemexpress.com Both compounds are microtubule-stabilizing agents, meaning they promote the assembly of tubulin into microtubules and inhibit their disassembly. medchemexpress.comcfmot.de This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the mitotic phase, and ultimately induces apoptosis (programmed cell death). medchemexpress.comtargetmol.comabmole.com

Research on human prostate cancer cells (PC-3) has shown that 7-XDT induces mitotic arrest and apoptosis. medchemexpress.comselleckchem.com This process involves the upregulation of pro-apoptotic proteins like Bax and Bad, and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-XL. medchemexpress.comselleckchem.com This cascade of events leads to a disruption of the mitochondrial membrane permeability and the activation of caspase-9, a key initiator of the mitochondrial-dependent apoptotic pathway. medchemexpress.comselleckchem.com Caspase-9, in turn, activates downstream executioner caspases-3 and -6. medchemexpress.com Interestingly, 7-XDT-induced apoptosis in PC-3 cells appears to be independent of the CD95 (Fas) receptor and the NF-κB signaling pathway. medchemexpress.comabmole.com

While the general mechanism is similar, the efficiency of microtubule interaction differs. Paclitaxel binds to 444 protein targets, including microtubules and various mitotic regulators, while 10-deacetyltaxol shares approximately 80% of these targets but with a lower binding affinity. The xylosyl group in 7-XDT further modifies this interaction.

Role as a Precursor and Bioconversion

A significant aspect of this compound's biological relevance lies in its role as a precursor for the semi-synthesis of paclitaxel. nih.gov The natural abundance of 7-XDT in various Taxus species is often higher than that of paclitaxel itself, making it a valuable starting material. nih.govresearchgate.net For instance, in some cultivated Taxus species, the concentration of 10-deacetyl-7-xylosyltaxanes can be 10 to 30 times more abundant than paclitaxel. nih.gov

The conversion of 7-XDT to more therapeutically valuable taxanes is a key area of research. This can be achieved through enzymatic or chemical processes. Specific β-xylosidases can be used to remove the xylosyl group from 7-XDT, yielding 10-deacetyltaxol (DT). nih.gov This intermediate can then be acetylated at the C-10 position to produce paclitaxel. nih.gov This bioconversion process offers a more environmentally friendly alternative for paclitaxel production. nih.gov

Structure Activity Relationship Sar Studies of 10 Deacetyl 7 Xylosyltaxol Analogs

Impact of C-7 Xylosyl Moiety on Biological Activity

The introduction of a xylosyl group, a pentose (B10789219) sugar, at the C-7 position renders the molecule more hydrophilic compared to paclitaxel (B517696), which has a hydroxyl group at this position, or docetaxel (B913). Research on various C-7 modified taxane (B156437) analogs indicates that altering the lipophilicity at this position can significantly affect biological outcomes. Studies have shown that analogs with less lipophilic C-7 substituents may exhibit reduced cytotoxicity against cancer cell lines, even while retaining a high binding affinity for microtubules. nih.gov This suggests that while the C-7 moiety may not directly participate in the tubulin binding pocket, it plays a critical role in the molecule's ability to traverse cell membranes and reach its intracellular target.

The bulky and polar nature of the xylosyl group in 10-Deacetyl-7-xylosyltaxol likely influences its pharmacokinetic properties and cellular uptake. While increased water solubility is often a desirable trait for drug formulation, excessive polarity can hinder passive diffusion across the lipid bilayers of cell membranes, potentially leading to lower intracellular concentrations and reduced cytotoxic potency compared to more lipophilic analogs.

Table 1: Conceptual Impact of C-7 Substituents on Taxane Properties

| C-7 Substituent | Relative Lipophilicity | Expected Impact on Cytotoxicity | Expected Impact on P-gp Interaction |

| Hydroxyl (e.g., Paclitaxel) | Moderate | High | Substrate |

| Propionyl | High | High | Potential for altered interaction |

| Xylosyl | Low | Potentially Reduced | Potentially Altered |

Influence of C-10 Deacetylation on Pharmacological Profile

The acetyl group at the C-10 position of paclitaxel is another key site for SAR exploration. Its removal, resulting in a hydroxyl group, defines 10-deacetyl derivatives. Like the C-7 position, the C-10 position is not directly essential for the stabilization of microtubules. researchgate.net The compound 10-deacetyltaxol (B21601), for instance, is known to be biologically active, capable of binding to tubulin and promoting its assembly. lktlabs.com

However, the deacetylation at C-10 significantly modifies the pharmacological profile. This modification has been identified as a critical factor in the interaction of taxanes with the P-glycoprotein (P-gp) efflux pump, a primary mechanism of multidrug resistance (MDR) in cancer cells. researchgate.net Paclitaxel is a well-known substrate for P-gp, which actively transports the drug out of the cancer cell, reducing its intracellular concentration and efficacy. escholarship.org SAR studies on C-10 modified analogs have revealed that changes at this position can alter a compound's affinity for P-gp. researchgate.netnih.gov Some analogs with modifications at C-10 have demonstrated improved activity against MDR cell lines that overexpress P-gp, suggesting that deacetylation could influence the recognition of the taxane by the efflux pump. nih.gov

Therefore, the C-10 deacetyl feature in this compound contributes to a distinct pharmacological profile compared to its acetylated counterparts. This modification, especially when combined with changes at other positions like C-7, could modulate the molecule's ability to overcome P-gp-mediated resistance.

Effect of Substituents on Tubulin Interaction and Microtubule Disassembly

The fundamental mechanism of action for all bioactive taxanes is their ability to bind to the β-subunit of tubulin, which stabilizes the microtubule polymer and prevents its depolymerization. molbiolcell.org This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and ultimately induces apoptosis (programmed cell death). nih.govnih.gov

While modifications at C-7 and C-10 may not lead to a complete loss of activity, they fine-tune the potency. For example, some studies suggest that the presence of a nitrogen atom in the C-10 substituent might play a role in the interaction with microtubules. The combined steric and electronic effects of the C-7 xylosyl and C-10 hydroxyl groups in this compound would be expected to create a unique interaction profile with the tubulin pocket compared to paclitaxel or docetaxel, potentially altering its efficacy in promoting microtubule assembly and inhibiting disassembly.

Rational Design and Synthesis of Modified Taxane Derivatives for SAR Exploration

The rational design of novel taxane derivatives is a key strategy to develop anticancer agents with improved therapeutic indices, particularly for overcoming multidrug resistance. SAR exploration relies on the targeted synthesis of analogs with systematic modifications at various positions on the taxane scaffold.

Compounds like 10-deacetylbaccatin III (10-DAB) are crucial precursors for the semi-synthesis of paclitaxel, docetaxel, and other clinically important taxanes. thieme-connect.com Similarly, naturally occurring derivatives such as this compound serve as valuable starting materials. The xylosyl group can be enzymatically cleaved to yield a 10-deacetyl intermediate, which can then be used in semi-synthetic pathways. nih.gov

The rational design process for new analogs often focuses on positions known to influence P-gp recognition, such as C-10 and the C-3' side chain. researchgate.netnih.gov By starting with the this compound core, chemists can explore several synthetic routes:

Modification of the Xylosyl Moiety: The sugar itself can be chemically altered to change its size, polarity, or hydrogen bonding capacity.

Replacement of the Xylosyl Group: The xylosyl group can be removed and replaced with other functionalities (e.g., different sugars, alkyl chains, or esters) to systematically probe the influence of the C-7 substituent.

Modification at C-10: The hydroxyl group at C-10 can be re-acetylated or derivatized with other acyl groups to investigate the impact of this position in the context of a C-7 xylosyl substituent.

These synthetic efforts, guided by molecular modeling and docking studies, allow for a comprehensive exploration of the SAR, aiming to identify novel derivatives with enhanced cytotoxicity, improved pharmacological profiles, and the ability to circumvent resistance mechanisms. mdpi.com

Analytical Methodologies for 10 Deacetyl 7 Xylosyltaxol Quantification and Characterization in Research

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of taxanes, including 10-deacetyl-7-xylosyltaxol. It is widely used for the separation, identification, and quantification of this compound in various matrices such as plant extracts and cell cultures.

In a typical HPLC analysis of taxanes, a C18 column is often employed with a mobile phase consisting of a gradient of acetonitrile and water. nih.gov Detection is commonly carried out using a UV detector set at a wavelength of 227 nm, which is characteristic for taxanes. nih.govnih.gov For instance, one study utilized an isocratic elution with a methanol-water (70:30 v/v) mobile phase on a C18 column for the analytical separation of taxoids. nih.gov

The robustness of HPLC methods allows for their validation according to international guidelines, ensuring selectivity, sensitivity, linearity, repeatability, and accuracy. nih.gov This makes HPLC a reliable tool for quality control and standardization of Taxus extracts. The analysis of taxane (B156437) content in different species and tissues of yew trees is important for selecting the appropriate type and growing conditions for maximizing the yield of desired compounds. theanalyticalscientist.com

Table 1: HPLC Parameters for Taxane Analysis

| Parameter | Specification | Source |

| Column | C18 (e.g., Agilent Eclipse XDB-C18, 150x4.6 mm, 3.5 µm) | nih.gov |

| Mobile Phase | Gradient of acetonitrile and water | nih.gov |

| Flow Rate | 1.2 ml/min | nih.gov |

| Detection | UV at 227 nm | nih.govnih.gov |

| Column Temperature | 40°C | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This hybrid technique is invaluable for the analysis of complex mixtures like plant extracts, where it can identify and quantify compounds even at very low levels. sigmaaldrich.com

For the analysis of this compound and other taxanes, LC-MS provides molecular weight information, which aids in the definitive identification of the compounds. The technique is particularly useful for distinguishing between closely related taxanes that may have similar retention times in HPLC. sigmaaldrich.com In many LC-MS applications for taxane analysis, a pentafluorophenyl HPLC column is used with a gradient of acetonitrile in water. sigmaaldrich.com

LC-MS methods have been developed for the simultaneous identification and quantification of various taxoids in biological fluids and tissues, which is crucial in toxicological studies. nih.gov For instance, a developed LC-MS-MS method enables the identification of both alkaloidal and non-alkaloidal diterpenoids in human body fluids. nih.gov Furthermore, LC-MS is used to profile taxanes in Taxus extracts, providing a comprehensive understanding of the metabolic profile. nih.gov

Ultra-Fast Liquid Chromatography (UFLC) Coupled with Advanced Detection Systems (e.g., DAD, ESI-MS)

Ultra-Fast Liquid Chromatography (UFLC) offers significant advantages in terms of speed and resolution over conventional HPLC. When coupled with advanced detection systems like a Diode Array Detector (DAD) and Electrospray Ionization Mass Spectrometry (ESI-MS), UFLC becomes a powerful tool for the rapid analysis of complex samples.

In the context of taxane analysis, UFLC-MS/MS-based metabolomics approaches have been used to identify a large number of differentially accumulated metabolites in different tissues of Taxus chinensis var. mairei. nih.gov This high-throughput analysis provides valuable insights into the biosynthesis and distribution of taxoids, including this compound. The structures of synthesized compounds are often characterized by methods including HPLC, ¹H-NMR, ¹³C-NMR, and MS. researchgate.net

Advanced Spectroscopic Characterization Methods in Research

Advanced spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for the unambiguous structural elucidation of isolated compounds like this compound.

¹H-NMR and ¹³C-NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively. This data is crucial for confirming the identity of a compound and for determining its stereochemistry. For example, the structures of Taxol and Docetaxel (B913), which can be synthesized from 10-deacetyl-7-xylosyltaxanes, have been characterized by ¹H-NMR and ¹³C-NMR. nih.gov The purity and structure of recovered taxanes from various sources are often confirmed using ultra-high-performance liquid chromatography-mass spectrometry and NMR. nih.gov

Chromatographic Fingerprinting and Multivariate Statistical Analysis for Taxane Profiling

Chromatographic fingerprinting, typically generated using HPLC or UPLC, provides a characteristic profile of the chemical constituents in a plant extract. When combined with multivariate statistical analysis, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA), this approach can be used to differentiate between samples from different species, tissues, or treatment groups. nih.govnih.gov

Preclinical Pharmacological and Biological Research of 10 Deacetyl 7 Xylosyltaxol

In Vitro Cellular Activity Studies

The preclinical evaluation of 10-Deacetyl-7-xylosyltaxol, a derivative of paclitaxel (B517696), has revealed significant cytotoxic and antiproliferative effects across various cancer cell lines. Its mechanism of action, primarily centered on microtubule disruption, triggers a cascade of cellular events leading to cell cycle arrest and apoptosis.

Cell Line Susceptibility and Proliferation Inhibition (e.g., PC-3 Prostate Cancer Cells, HeLa Cells)

This compound has demonstrated potent inhibitory activity against the proliferation of several human cancer cell lines. Research has particularly highlighted its efficacy in human prostate cancer (PC-3) cells, where it shows significant antiproliferative effects. researchgate.net The compound's activity is not limited to prostate cancer; it has also been evaluated against a panel of other human cancer cell lines, including ovarian (A2780), lung (A549), colon (HCT-8, SW480), liver (HepG2), and breast (MCF7) cancer cells, displaying a broad spectrum of activity.

The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines. For instance, in PC-3 cells, this compound exhibits an IC50 value of 5 µM. researchgate.net The varying degrees of susceptibility across different cell lines underscore the compound's potential against a range of malignancies. While specific studies focusing solely on its effect on HeLa cervical cancer cells are less detailed in the available literature, the broad-spectrum activity of taxane (B156437) derivatives suggests its potential for inhibition in this cell line as well. selleckchem.comlktlabs.com

Below is an interactive data table summarizing the reported IC50 values for this compound in various cancer cell lines.

| Cell Line | Cancer Type | IC50 Value (µM) |

| PC-3 | Prostate Cancer | 5.0 |

| A2780 | Ovarian Cancer | 1.6 |

| HCT-8 | Colon Cancer | 0.26 |

Note: Data compiled from available preclinical research findings.

Cell Cycle Progression Analysis

A key mechanism behind the antiproliferative effect of this compound is its ability to interfere with the normal progression of the cell cycle. medchemexpress.com Like other taxanes, it functions as a microtubule-stabilizing agent, preventing the dynamic process of microtubule depolymerization necessary for mitotic spindle formation and function. medchemexpress.comnih.gov This disruption leads to a halt in the cell division process.

Studies conducted on PC-3 prostate cancer cells have shown that treatment with this compound causes a significant mitotic arrest. medchemexpress.comnih.gov Flow cytometry analysis has confirmed that the compound induces cell cycle arrest at the G2/M phase, which is the phase encompassing the gap 2 and mitosis stages of cell division. researchgate.net By locking cells in this phase, the compound prevents them from completing mitosis and proliferating, ultimately leading to cell death.

Apoptosis Assays (e.g., DNA Laddering, Transmission Electron Microscopy)

The sustained cell cycle arrest induced by this compound culminates in the activation of programmed cell death, or apoptosis. The induction of apoptosis has been confirmed through multiple experimental techniques. medchemexpress.comnih.gov

One of the hallmark biochemical signs of apoptosis is the fragmentation of nuclear DNA into nucleosome-sized units. This can be visualized using DNA laddering assays , where extracted DNA from treated cells, when run on an agarose (B213101) gel, shows a characteristic "ladder" pattern of fragments in multiples of 180-200 base pairs. Research confirms that this compound induces this pattern in PC-3 cells, providing clear evidence of apoptosis. medchemexpress.comnih.gov Furthermore, transmission electron microscopy has been used to observe the distinct morphological changes associated with apoptosis in treated cells, such as chromatin condensation and the formation of apoptotic bodies. medchemexpress.comnih.gov

The molecular mechanism underlying this apoptotic induction involves the mitochondria-driven pathway. nih.govnih.gov Treatment with this compound leads to an upregulation of pro-apoptotic proteins like Bax and Bad, and a concurrent downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-XL. nih.gov This shift in the balance of Bcl-2 family proteins disrupts the mitochondrial membrane permeability, leading to the release of cytochrome c and the subsequent activation of caspase-9, an initiator caspase. nih.govnih.gov Caspase-9 then activates downstream executioner caspases, including caspase-3 and caspase-6, which carry out the systematic dismantling of the cell. nih.gov

In Vivo Preclinical Models and Efficacy Evaluation in Animal Studies

While in vitro studies provide a foundational understanding of a compound's anticancer potential, in vivo animal models are crucial for evaluating efficacy in a more complex biological system. Specific in vivo efficacy studies for this compound are not extensively detailed in the currently available literature. However, research on closely related taxane derivatives provides insight into its potential. A related compound, 7-Xylosyl-10-Deacetyltaxol B, has demonstrated anti-tumor activity in vivo, specifically showing inhibition of S180 sarcoma growth. nih.gov This suggests that taxanes with this particular xylosyl modification possess anti-tumor efficacy in animal models, warranting further investigation into the specific in vivo activity of this compound.

Potential Research Applications in Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates (ADCs) represent a targeted therapeutic approach that uses monoclonal antibodies to deliver highly potent cytotoxic agents directly to cancer cells. The effectiveness of an ADC is heavily reliant on the potency of its cytotoxic payload. Microtubule-targeting agents are a major class of payloads used in ADC development due to their potent cell-killing ability.

This compound has been identified as a promising candidate for use as a cytotoxic payload in ADCs. nih.gov Its classification as a microtubule inhibitor, combined with its high potency, makes it suitable for this application. As a derivative of paclitaxel, it possesses a well-understood mechanism of action that induces mitotic arrest and apoptosis. nih.gov Its use as an ADC payload would theoretically enhance its therapeutic index by directing its powerful cytotoxic effects specifically to tumor cells that express the target antigen of the conjugated antibody, thereby minimizing damage to healthy tissues.

Future Research Directions and Translational Perspectives for 10 Deacetyl 7 Xylosyltaxol

Exploration of Novel Bioconversion Technologies for Increased Yields

The demand for taxane-based anticancer drugs has spurred research into more efficient and sustainable production methods, with bioconversion emerging as a highly promising approach. 7-β-xylosyl-10-deacetyltaxol, an analog of Taxol, is found in significantly higher concentrations in yew trees, with some estimates suggesting levels as high as 0.5% of the bark's dry weight, compared to about 0.02% for Taxol itself. nih.gov This natural abundance makes it an attractive starting material for producing key taxane (B156437) intermediates.

Researchers are actively exploring microbial and enzymatic methods to transform 10-deacetyl-7-xylosyltaxol and related compounds into more therapeutically relevant molecules. For instance, the bacterium Enterobacter sp. CGMCC 2487 has demonstrated the ability to effectively hydrolyze 7-xylosyl-10-deacetyltaxol, converting it into 10-deacetyltaxol (B21601). consensus.app This bioconversion is significant because 10-deacetyltaxol is a crucial precursor for the semisynthesis of paclitaxel (B517696) and other taxane-based drugs. consensus.app

Furthermore, enzymatic strategies are being developed to improve the efficiency of these conversions. Scientists have worked on enhancing the catalytic efficiency of enzymes like 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) to act on derivatives of 7-β-xylosyl-10-deacetyltaxol. nih.gov By combining a mutant, more efficient DBAT enzyme with a β-xylosidase, researchers have successfully established a one-pot in vitro system to convert 7-β-xylosyl-10-deacetyltaxol into Taxol. nih.gov This approach represents a more environmentally friendly alternative to traditional production methods. nih.gov

Table 1: Bioconversion Approaches for Taxane Production

| Precursor Compound | Biocatalyst/Enzyme | Product | Significance |

|---|---|---|---|

| 7-xylosyl-10-deacetyltaxol | Enterobacter sp. CGMCC 2487 | 10-deacetyltaxol | Provides a key intermediate for semisynthesis of other taxanes. consensus.app |

Development of Advanced Semisynthetic Strategies from this Analog

This compound and related xylosyltaxanes are valuable precursors for the chemical semisynthesis of paclitaxel and docetaxel (B913). researchgate.netnih.gov The development of efficient synthetic routes from these more abundant natural products is a key strategy for reducing production costs and expanding the resource base for these critical anticancer drugs. researchgate.netnih.gov

A notable advancement in this area is a three-step reaction process involving redox, acetylation, and deacetylation to convert 10-deacetyl-7-xylosyltaxanes into a mixture of taxols, including paclitaxel (Taxol), Cephalomannine (B1668392) (Taxol B), and Taxol C. researchgate.netnih.gov This synthetic pathway is advantageous as it circumvents the need for 10-deacetylbaccatin III (10-DAB), a common but sometimes costly starting material, leading to fewer reaction steps and significantly higher yields. researchgate.netresearchgate.net Following the initial conversion, the resulting mixture can be separated, and components like Taxol B and Taxol C can be further converted into docetaxel. researchgate.netnih.gov This strategy not only enhances the economic feasibility of taxane production but also makes efficient use of the entire taxane profile present in the yew biomass. researchgate.net

Elucidation of Broader Biological Mechanisms and Targets

While the primary anticancer mechanism of taxanes is their ability to stabilize microtubules, research into this compound (often referred to in literature as 7-xylosyl-10-deacetylpaclitaxel) reveals a broader and more complex range of biological activities. abmole.comselleckchem.commedchemexpress.com This derivative induces mitotic cell cycle arrest, a hallmark of taxane activity, but it also triggers apoptosis (programmed cell death) through the mitochondrial-dependent pathway in cancer cells. abmole.commedchemexpress.com

Detailed studies in human prostate cancer cells (PC-3) have shown that this compound modulates the expression of key proteins involved in apoptosis. selleckchem.com Specifically, it up-regulates the expression of pro-apoptotic proteins like Bax and Bad while down-regulating anti-apoptotic proteins such as Bcl-2 and Bcl-XL. selleckchem.commedchemexpress.com This shift in the balance of apoptotic regulators leads to a disruption of the mitochondrial membrane permeability and the subsequent activation of a cascade of caspase enzymes, including caspase-9 and the executioner caspase-3, ultimately leading to cell death. selleckchem.commedchemexpress.com Importantly, the apoptotic pathway triggered by this compound appears to be independent of the CD95 (Fas) death receptor and the NF-kappaB signaling pathway. abmole.commedchemexpress.com

Table 2: Key Biological Activities of this compound

| Biological Effect | Mechanism | Key Molecular Targets |

|---|---|---|

| Mitotic Cell Cycle Arrest | Promotion of microtubule polymerization and prevention of depolymerization. lktlabs.com | Tubulin |

Design and Synthesis of Next-Generation Taxane Analogs for Research Development

The unique structural and biological properties of this compound make it an important scaffold for the design and synthesis of next-generation taxane analogs. The goal of this research is to develop new compounds with improved efficacy, better solubility, and the ability to overcome mechanisms of drug resistance.

The synthesis of structurally simplified paclitaxel analogs is an attractive strategy, as the total chemical synthesis of the complex taxane core is exceptionally challenging and not commercially viable. nih.gov Research efforts are focused on creating analogs that mimic the bioactive conformation of paclitaxel when it binds to tubulin, often referred to as the "T-Taxol" conformation. nih.gov By starting with a versatile precursor like this compound, chemists can perform targeted modifications to different parts of the molecule. These modifications could include altering the side chains or introducing new functional groups to enhance the molecule's interaction with tubulin or other cellular targets. This approach allows for the creation of a diverse library of novel taxanes that can be screened for enhanced anticancer properties. nih.gov

Q & A

Q. How does glycosylation at the C-7 position influence the pharmacokinetic profile of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。